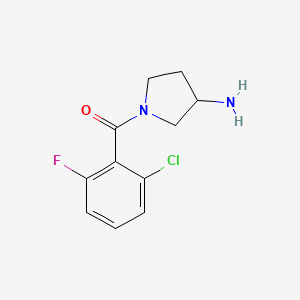

(3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone

Vue d'ensemble

Description

Synthesis Analysis

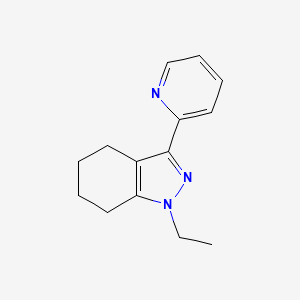

The synthesis of compounds similar to “(3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone” often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “this compound” features a five-membered pyrrolidine ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The chemical reactions involving compounds like “this compound” often involve the pyrrolidine ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Applications De Recherche Scientifique

Synthèse chimique

Ce composé est utilisé dans la synthèse de divers composés chimiques. Il est un ingrédient clé dans la production de chlorhydrate de 1-(2-fluorobenzoyl)pyrrolidine-3-amine .

Recherche et développement

Le composé est utilisé dans les processus de recherche et développement. Il est souvent utilisé en laboratoire à des fins expérimentales .

Efficacité antinociceptive

In vivo, le composé a montré une efficacité antinociceptive dans les modèles d'hyper sensibilité à la chaleur rayonnante induite par l'adjuvant complet de Freund et d'hyper sensibilité au froid induite par l'injury de constriction chronique chez le rat, modèles de douleur inflammatoire et neuropathique .

Inhibition de la kinase Aurora

Le composé a été utilisé dans la découverte et la synthèse d'un inhibiteur de la kinase Aurora à base de pyrimidine. Cet inhibiteur induit potentiellement un retournement de la boucle d'activation DFG de l'Aurora A, ce qui entraîne une diminution des niveaux de cMYC et MYCN .

Inhibiteurs radiomarqués

Le composé a été utilisé dans le développement d'inhibiteurs (2-pyrrolidin-1-yl)imidazo radiofluorés subnanomolaires. Ces inhibiteurs ont des puissances TrkB/C accrues et présentent des profils de sélectivité et des paramètres physicochimiques favorables pour une traduction en agents d'imagerie TEP in vivo .

Mécanisme D'action

Target of Action

The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . .

Mode of Action

The mode of action would depend on the specific biological target(s) of the compound. For instance, if the compound were to interact with a receptor, it could act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The presence of a pyrrolidine ring might influence the compound’s binding to its target .

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds containing a pyrrolidine ring have been found to interact with various biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic effect. The presence of a pyrrolidine ring and fluorine atom might influence these properties .

Avantages Et Limitations Des Expériences En Laboratoire

The use of 3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone in laboratory experiments has both advantages and limitations. One advantage is that the compound is relatively easy to synthesize and is readily available. Additionally, the compound is water-soluble, making it easy to work with in aqueous solutions. However, one limitation is that the compound is relatively expensive, making it difficult to use in large-scale experiments.

Orientations Futures

The potential applications of 3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone are numerous. Further research could be conducted to investigate the compound’s ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, future studies could be conducted to explore the compound’s ability to act as an agonist at certain receptors, such as the serotonin receptor 5-HT2A. Furthermore, future experiments could be conducted to investigate the compound’s anti-inflammatory and anticonvulsant effects in animal models. Finally, further research could be conducted to explore the potential applications of this compound in the synthesis of various pharmaceuticals.

Propriétés

IUPAC Name |

(3-aminopyrrolidin-1-yl)-(2-chloro-6-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFN2O/c12-8-2-1-3-9(13)10(8)11(16)15-5-4-7(14)6-15/h1-3,7H,4-6,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIKIZUXTGHVTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)C2=C(C=CC=C2Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(pyrazin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1491298.png)

![3-(Pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1491301.png)

![methyl 2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate](/img/structure/B1491302.png)

![2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B1491307.png)

![Methyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1491309.png)

![2-(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1491313.png)

![1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1491316.png)

![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491317.png)